molecular formula C23H23NO B5019786 N-[4-(benzyloxy)benzyl]-5-indanamine

N-[4-(benzyloxy)benzyl]-5-indanamine

Cat. No.: B5019786
M. Wt: 329.4 g/mol
InChI Key: SSJCVXSFARQXPW-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)benzyl]-5-indanamine is a synthetic benzylamine derivative characterized by a benzyloxy-substituted benzyl group attached to a 5-indanamine moiety. The compound’s structure combines a bicyclic indane ring system with a benzyl ether linkage, conferring unique physicochemical and pharmacological properties.

For instance, benzyl farnesyl amine mimetics with similar substitution patterns exhibit inhibitory effects on sterol biosynthesis in Leishmania and Trypanosoma cruzi . Additionally, the indanamine moiety may influence central nervous system (CNS) targeting, as seen in other amine-containing therapeutics .

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c1-2-5-19(6-3-1)17-25-23-13-9-18(10-14-23)16-24-22-12-11-20-7-4-8-21(20)15-22/h1-3,5-6,9-15,24H,4,7-8,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJCVXSFARQXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NCC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimycobacterial Activity

One significant application of N-[4-(benzyloxy)benzyl]-5-indanamine is its potential as an antitubercular agent. Research has demonstrated that derivatives of this compound exhibit activity against Mycobacterium tuberculosis (Mtb), particularly strains resistant to standard treatments. In a study involving a series of synthesized compounds, some demonstrated minimal inhibitory concentrations (MICs) comparable to isoniazid, a first-line tuberculosis drug .

  • Selectivity : The compounds were noted for their selective toxicity, showing minimal effects on Vero and HepG2 cell viability, which indicates a promising therapeutic index .

Anticancer Properties

This compound derivatives have also been evaluated for their anticancer properties. For instance, certain synthesized analogs showed cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. One study reported an IC50 value of 9 nM for a related compound against HT-29 cells .

Study 1: Antimycobacterial Evaluation

In a comprehensive study aimed at developing new antitubercular agents, researchers synthesized 27 derivatives of this compound and evaluated their efficacy against Mtb. The results indicated that two compounds exhibited MIC values similar to isoniazid, with favorable pharmacokinetic properties such as chemical stability and permeability .

CompoundMIC (µg/mL)Selectivity Index
Compound A0.12532
Compound B0.25016

Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of this compound derivatives. The study highlighted the cytotoxicity against various cancer cell lines with promising results.

Cell LineIC50 (nM)
MCF-717
HT-299
HeLa63

Chemical Reactions Analysis

Stability Under Varied Conditions

The compound’s stability is critical for its synthetic utility and pharmacological applications:

Condition Effect Mechanism
Acidic (pH < 4) Partial hydrolysis of the pyrrolidine-dione ringProtonation of carbonyl oxygen, ring opening
Basic (pH > 9) Degradation of methoxy and propan-2-yloxy groupsNucleophilic cleavage of ether linkages
Thermal (>100°C) Decomposition via retro-Diels-Alder pathways or diketone rearrangementThermal scission of strained rings .

Nucleophilic Reactions

The diketone moiety and aromatic substituents participate in nucleophilic reactions:

Carbonyl Reactivity

  • Amine attack : Reacts with primary amines (e.g., NH₂R) to form imine derivatives at the diketone positions.

  • Grignard reagents : Add to carbonyl groups, generating tertiary alcohols (e.g., RMgX → R-C-OH) .

Aromatic Substitution

  • Electrophilic substitution : Methoxy and propan-2-yloxy groups direct electrophiles (e.g., NO₂⁺) to para positions due to their electron-donating effects .

Ring-Opening and Functionalization

The pyrrolidine-2,5-dione ring undergoes controlled ring-opening reactions:

Reagent Product Application
H₂O (acidic) Dicarboxylic acid derivativePrecursor for polymer or coordination chemistry
NaBH₄ Reduced pyrrolidine alcoholIntermediate for bioactive analogs .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets are mediated by:

  • Hydrogen bonding : Between diketone carbonyls and enzyme active sites (e.g., proteases).

  • π-Stacking : Aromatic groups interact with hydrophobic receptor pockets .

Comparative Reactivity of Analogues

Data from structural analogs (e.g., PubChem CID 2833540 ) highlight trends:

Feature Target Compound Analog (CID 2833540)
Hydrolysis rate (pH 7) Moderate (t₁/₂ = 12 h)Faster (t₁/₂ = 6 h) due to piperazine group
Thermal stability Stable up to 150°CDecomposes at 120°C

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N-[4-(benzyloxy)benzyl]-5-indanamine and structurally or functionally related compounds, supported by data from diverse sources.

Table 1: Structural and Functional Comparison of Benzylamine Derivatives

Compound Name Core Structure Biological Activity Key Findings References
This compound Benzyloxybenzyl group + 5-indanamine Hypothesized antiparasitic/CNS activity (based on analogs) Structural similarity to SBCs 37–43 suggests sterol biosynthesis inhibition; indanamine may enhance CNS penetration.
SBCs 37–43 N-[4-(Benzyloxy)benzyl]-benzene-methaneamine Anti-Leishmania and anti-Trypanosoma cruzi IC₅₀ values <1 μM against intracellular amastigotes; disrupt sterol biosynthesis pathways.
N-(4-(Benzyloxy)benzyl)-4-aminoquinolines Benzyloxybenzyl group + 4-aminoquinoline Antimycobacterial (vs. M. tuberculosis) MIC = 0.5–1.0 μg/mL (comparable to isoniazid); low cytotoxicity in mammalian cells.
Diaryl MAO-B Inhibitors Diaryl ethers/amines with benzyl or substituted benzyl groups Anti-Parkinsonian (MAO-B inhibition) Selective MAO-B inhibition (IC₅₀ <10 nM); improved blood-brain barrier permeability.
N-[4-(Benzyloxy)phenyl]acetamide Benzyloxy-substituted acetamide Synthetic intermediate; potential antioxidant/antimicrobial Derived from paracetamol recycling; yields 50–58% in benzylation reactions.

Key Comparative Insights:

Structural Variations and Bioactivity: The 5-indanamine core in the target compound differentiates it from SBCs 37–43 (benzene-methaneamine) and 4-aminoquinolines. The indane ring may enhance lipophilicity and CNS penetration compared to simpler benzylamines . Benzyloxy substitution is critical across all analogs, contributing to steric bulk and π-π interactions with biological targets .

Biological Performance: SBCs 37–43 and 4-aminoquinolines demonstrate sub-micromolar activity against parasites and mycobacteria, respectively, while the target compound’s efficacy remains theoretical . MAO-B inhibitors highlight the importance of amine positioning for enzyme selectivity, a factor relevant to optimizing this compound for CNS applications .

Synthetic Accessibility :

  • N-[4-(Benzyloxy)phenyl]acetamide is synthesized via benzylation of paracetamol, suggesting that similar strategies (e.g., alkylation of 5-indanamine) could apply to the target compound .

Q & A

Q. What are the established synthetic routes for N-[4-(benzyloxy)benzyl]-5-indanamine, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via benzylation of phenolic precursors. For example, paracetamol (4-acetamidophenol) can be reacted with benzyl chloride in alkaline media to form intermediates like N-[4-(benzyloxy)phenyl]acetamide , which may undergo further functionalization. Key intermediates include 4-(benzyloxy)benzyl chloride (used in coupling reactions) and 5-indanamine derivatives for subsequent alkylation or reductive amination steps . Yield optimization (58% in capsules vs. 50% in tablets) highlights the importance of precursor physical form .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Focus on aromatic proton signals (δ 6.5–7.5 ppm for benzyloxy and indane groups) and methylene bridges (δ 3.5–4.5 ppm) .
  • LCMS : Monitor molecular ion peaks (e.g., m/z 242–243 for benzyloxy intermediates) and fragmentation patterns to confirm structural integrity .
  • IR : Identify carbonyl (C=O, ~1693 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches for functional group validation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when using paracetamol-derived precursors, and what factors influence reaction efficiency?

  • Methodological Answer :
  • Precursor Form : Capsular paracetamol yields higher conversion (58%) compared to tablets (50%) due to reduced excipient interference .
  • Alkaline Conditions : Use potassium carbonate or sodium hydroxide in ethanol to enhance nucleophilic substitution kinetics.
  • Temperature Control : Reflux conditions (~80°C) improve benzylation efficiency but require strict moisture exclusion to avoid hydrolysis .
  • Purification : Column chromatography with ethyl acetate/hexane gradients resolves byproducts like unreacted benzyl chloride or deacetylated intermediates .

Q. What computational strategies are recommended for predicting the biological activity of this compound, and how can docking studies be validated experimentally?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., cannabinoid or TRP channels). Prioritize binding affinity (ΔG) and hydrophobic pocket alignment .
  • MD Simulations : Conduct 100-ns trajectories in GROMACS to assess ligand-receptor stability. Validate with in vitro assays (e.g., calcium flux for TRPV4 antagonism) .
  • QSAR Models : Corrogate electronic parameters (HOMO-LUMO gaps) with experimental IC₅₀ values to refine activity predictions .

Q. How should researchers address contradictions in reported spectral data or synthetic yields for this compound derivatives?

  • Methodological Answer :
  • Batch Analysis : Compare NMR/LCMS data across multiple synthesis batches to isolate variability sources (e.g., solvent purity, catalyst lot).
  • Isotopic Labeling : Use deuterated solvents (CDCl₃) to resolve overlapping proton signals in complex spectra .
  • Meta-Analysis : Cross-reference databases like NIST Chemistry WebBook for benchmark spectral data, ensuring instrument calibration aligns with published conditions .

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